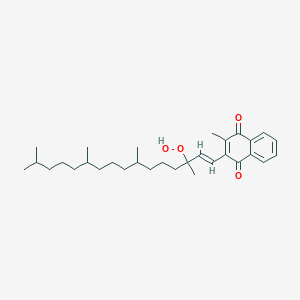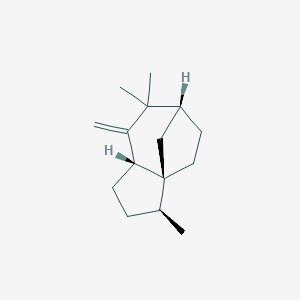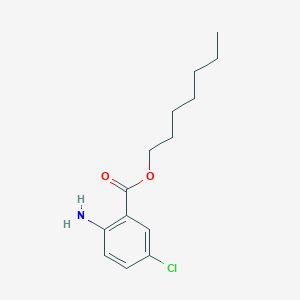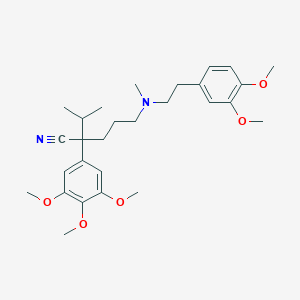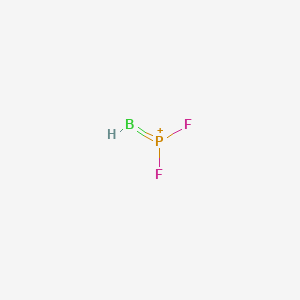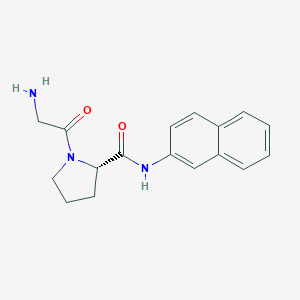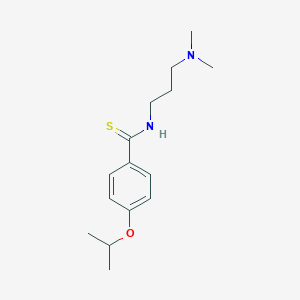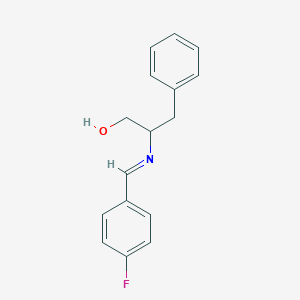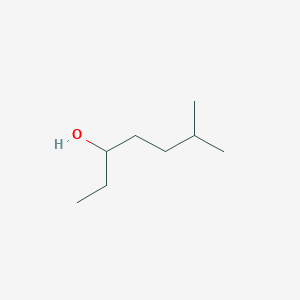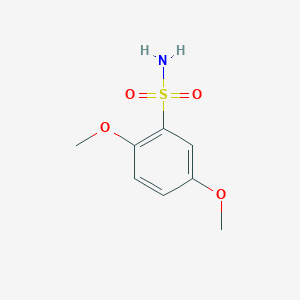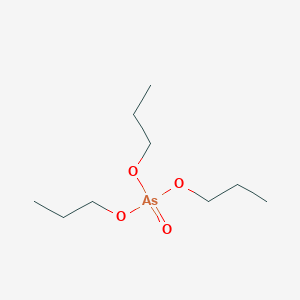
Tripropyl arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropyl arsenate (TPA) is an organoarsenic compound that has been widely used in the past as an insecticide and herbicide. However, due to its toxic nature, it has been banned in many countries. Despite this, TPA continues to be a subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mechanism Of Action
The mechanism of action of Tripropyl arsenate is not fully understood. However, studies have shown that Tripropyl arsenate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the transmission of nerve impulses and their inhibition can lead to neurological effects.
Biochemical And Physiological Effects
Tripropyl arsenate has been shown to have toxic effects on various organs and systems in the body. Studies have shown that Tripropyl arsenate can cause oxidative stress, which can lead to damage to cells and tissues. Tripropyl arsenate has also been shown to affect the liver, kidneys, and reproductive system. In addition, Tripropyl arsenate has been shown to have neurotoxic effects, which can lead to symptoms such as tremors, convulsions, and paralysis.
Future Directions
There are several future directions for scientific research on Tripropyl arsenate. In medicine, further studies are needed to explore the potential use of Tripropyl arsenate as a cancer therapy. In agriculture, studies are needed to determine the optimal dosage and application methods for Tripropyl arsenate as a plant growth regulator. In environmental science, studies are needed to explore the potential use of Tripropyl arsenate in the remediation of contaminated soils and water. In addition, further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body.
Conclusion
In conclusion, Tripropyl arsenate is a toxic organoarsenic compound that has been widely used as an insecticide and herbicide. Despite its toxic nature, Tripropyl arsenate continues to be a subject of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of Tripropyl arsenate and its effects on the body, as well as to explore its potential applications in medicine, agriculture, and environmental science.
Advantages And Limitations For Lab Experiments
Tripropyl arsenate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured. However, Tripropyl arsenate also has several limitations. It is highly toxic and can pose a risk to researchers, and its use is heavily regulated in many countries.
Synthesis Methods
Tripropyl arsenate can be synthesized by reacting arsenic trioxide with propyl alcohol in the presence of a catalyst, such as sulfuric acid. The reaction produces Tripropyl arsenate and water. The purity of the Tripropyl arsenate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Tripropyl arsenate has been studied for its potential applications in various fields of scientific research. In medicine, Tripropyl arsenate has been investigated for its anticancer properties. Studies have shown that Tripropyl arsenate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In agriculture, Tripropyl arsenate has been studied for its potential use as a plant growth regulator. Tripropyl arsenate has been shown to increase the yield of crops such as rice and soybeans. In environmental science, Tripropyl arsenate has been studied for its potential use in the remediation of contaminated soils and water.
properties
CAS RN |
15606-96-9 |
|---|---|
Product Name |
Tripropyl arsenate |
Molecular Formula |
C9H21AsO4 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI Key |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
Canonical SMILES |
CCCO[As](=O)(OCCC)OCCC |
Other CAS RN |
15606-96-9 |
synonyms |
Arsenic acid tripropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



